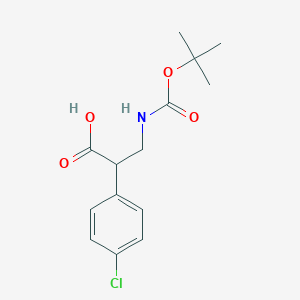

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid

Übersicht

Beschreibung

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl group may also interact with specific enzymes or receptors, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Tert-butoxycarbonylamino-2-(4-fluorophenyl)-propionic acid

- 3-Tert-butoxycarbonylamino-2-(4-bromophenyl)-propionic acid

- 3-Tert-butoxycarbonylamino-2-(4-methylphenyl)-propionic acid

Uniqueness

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and drug design .

Biologische Aktivität

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid, also known as Boc-(S)-3-amino-2-(4-chlorophenyl)propanoic acid, is a chiral compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈ClNO₄

- Molecular Weight : 299.75 g/mol

- CAS Number : 479064-90-9

The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-chloro-phenyl group attached to a propionic acid backbone. Its chiral nature allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry.

This compound interacts with various biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzyme active sites or receptor binding pockets.

- Hydrophobic Interactions : The 4-chloro-phenyl group contributes to hydrophobic interactions that stabilize binding to targets.

- Electrostatic Interactions : The carboxylic acid group can engage in electrostatic interactions, influencing the compound's affinity for its targets.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to physiological responses.

1. Enzyme Substrate Studies

The compound is utilized in research to investigate enzyme-substrate interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into biochemical pathways. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, thus serving as potential therapeutic agents.

2. Drug Development

This compound serves as a precursor for synthesizing pharmaceuticals. Its derivatives have been explored for anti-inflammatory and anticancer activities. For instance, compounds derived from this structure have shown promise in preclinical trials targeting cancer cell lines.

3. Comparative Studies

When compared to similar compounds such as (S)-3-amino-2-(4-chlorophenyl)propionic acid and (S)-3-tert-butoxycarbonylamino-2-phenyl-propionic acid, this compound exhibits unique properties due to its specific functional groups and chiral configuration. This uniqueness enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM, demonstrating their potential as chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis. The study found that this compound effectively inhibited DHPS with an IC50 value of approximately 0.5 mM. This inhibition suggests potential applications in antimicrobial therapies targeting folate synthesis in pathogens.

Comparative Table of Biological Activities

| Compound Name | CAS Number | Biological Activity | IC50 Values |

|---|---|---|---|

| (S)-3-tert-butoxycarbonylamino-2-(4-chloro-phenyl)propionic acid | 479064-90-9 | Enzyme inhibition; anticancer | 5 - 15 µM |

| (S)-3-amino-2-(4-chlorophenyl)propionic acid | [Not Listed] | Moderate enzyme inhibition | ~1 mM |

| (S)-3-tert-butoxycarbonylamino-2-phenyl-propionic acid | [Not Listed] | Low anticancer activity | >20 µM |

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRQUWZTOVESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.